molecular formula C14H12O3 B12330713 2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid CAS No. 2070896-40-9

2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid

Cat. No.: B12330713
CAS No.: 2070896-40-9
M. Wt: 228.24 g/mol
InChI Key: ZJBCXJFOHGCHCO-UHFFFAOYSA-N
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Description

2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused arene ring and a furan ring, which are widely found in both natural and synthetic products. They exhibit significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone is stirred, followed by the addition of allyl bromide at room temperature . Another method involves the use of palladium-catalyzed reactions, which provide a waste-free approach for the synthesis of functionalized naphthofurans .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and reagents that are readily available and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon (Pd/C), potassium carbonate (K₂CO₃), and triethylamine (Et₃N). Reaction conditions often involve stirring at room temperature or under mild heating .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can yield naphtho[2,3-b]furan-4,9-diones, which have potential biological relevance .

Scientific Research Applications

2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent and inhibitor of nuclear factor-kappa B (NF-κB) activity . Additionally, its photochromic properties make it valuable in the development of materials that change color upon exposure to light .

Mechanism of Action

The mechanism of action of 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit NF-κB activity, which plays a crucial role in regulating immune response and inflammation . The compound’s structure allows it to interact with key proteins and enzymes, thereby modulating their activity and exerting its biological effects.

Properties

CAS No.

2070896-40-9

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetic acid

InChI

InChI=1S/C14H12O3/c15-14(16)7-11-8-17-13-6-10-4-2-1-3-9(10)5-12(11)13/h1-6,11H,7-8H2,(H,15,16)

InChI Key

ZJBCXJFOHGCHCO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=CC=CC=C3C=C2O1)CC(=O)O

Origin of Product

United States

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